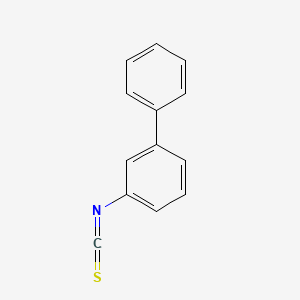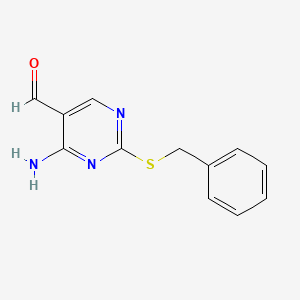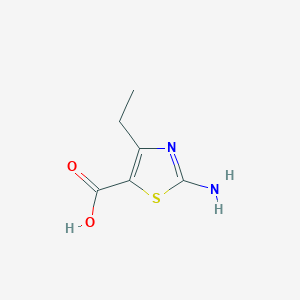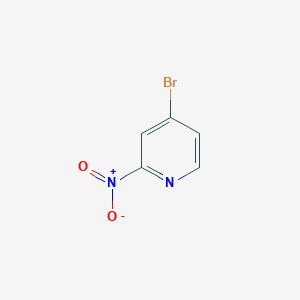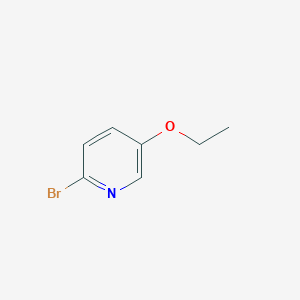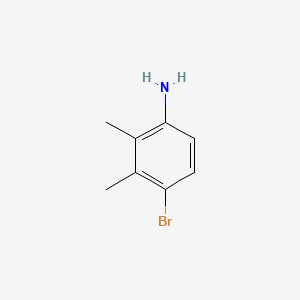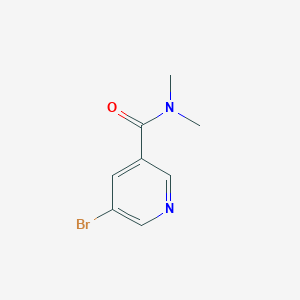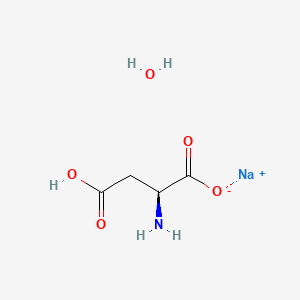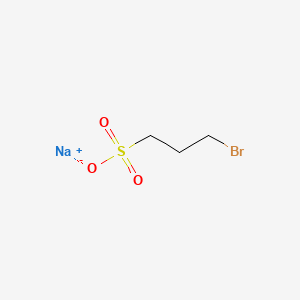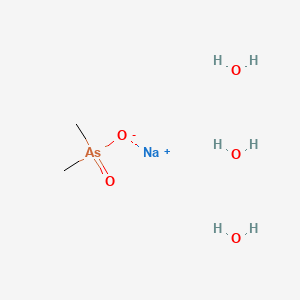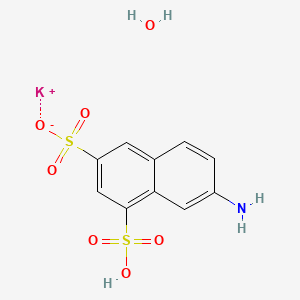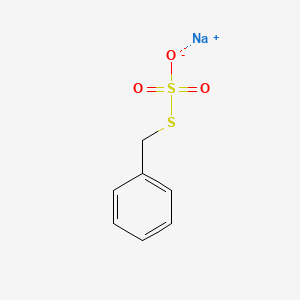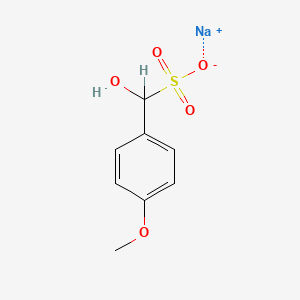
6-Bromo-3-chloro-1H-indazole
Übersicht
Beschreibung
6-Bromo-3-chloro-1H-indazole is a derivative of indazole, which is a heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. Indazole and its derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications. The presence of halogen substituents, such as bromine and chlorine, can influence the chemical reactivity and biological properties of these molecules.
Synthesis Analysis
The synthesis of halogenated indazole derivatives can be complex due to the reactivity of the halogen substituents. For instance, the synthesis of chloro and bromo substituted indanyl tetrazoles and indanyl methyltetrazoles involves starting from respective acids and proceeding through amide and nitrile routes . Similarly, the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone involves 1,3-dipolar cycloaddition, followed by bromination to yield mono- and dibromo derivatives . These methods highlight the versatility of halogenated building blocks in constructing indazole derivatives.
Molecular Structure Analysis
The molecular structure of halogenated indazoles can be determined using techniques such as X-ray crystallography. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione has been elucidated, revealing a monoclinic space group with specific cell dimensions . This detailed structural information is crucial for understanding the molecular interactions and properties of the compound.
Chemical Reactions Analysis
Halogenated indazoles can undergo various chemical reactions, including cross-coupling reactions, which are useful for further functionalization. For instance, 4-bromomethyl-2-chlorooxazole has been used as a versatile cross-coupling unit for synthesizing 2,4-disubstituted oxazoles, demonstrating selectivity for the 4-bromomethyl position and allowing subsequent coupling at the 2-chloro position . The bromination of indazole has been studied, showing reactivity at different positions depending on the conditions, with position 5 being the most reactive in molecular indazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-3-chloro-1H-indazole can be inferred from related compounds. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provides insights into the bond lengths and angles, as well as the crystal packing stabilized by hydrogen bonds and π-π stacking interactions . The kinetics and stoichiometry of the bromination of indazole have been studied, providing rate coefficients for the attack by Br2 on molecular indazole at different positions . These properties are essential for predicting the behavior of the compound in various environments and its potential interactions with biological targets.
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This falls under the field of Organic Chemistry , specifically heterocyclic compound synthesis .
Summary of the Application
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles .
Methods of Application
The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent .
Results or Outcomes
The review article gives a brief outline of optimized synthetic schemes with relevant examples .
Anticancer, Antiangiogenic, and Antioxidant Agents
Specific Scientific Field
This falls under the field of Medicinal Chemistry .
Summary of the Application
A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .
Methods of Application
The capability of the synthesized compounds to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed by using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .
Results or Outcomes
Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development . Some compounds were found to have significant OH radical scavenging activities, DPPH radical scavenging activity, and SOR scavenging activity when compared with the reference compound ascorbic acid .
Selective Inhibitors of Phosphoinositide 3-Kinase δ
Specific Scientific Field
This falls under the field of Pharmacology .
Summary of the Application
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Methods of Application
The methods of application involve the synthesis of indazoles via transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Results or Outcomes
The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
Organic Synthesis Intermediate
Specific Scientific Field
This falls under the field of Organic Chemistry .
Summary of the Application
6-Bromo-5-chloro-1H-indazole is a fine chemical raw material and can be used as an organic synthesis intermediate .
Methods of Application
The synthesis of 6-Bromo-5-chloro-1H-indazole involves the nitration of 1-bromo-2-chloro-4-methylbenzene to produce 1-bromo-2-chloro-4-methylbenzene, followed by reduction of the nitro group to obtain 5-bromo-4-chloro-2-methylbenzeneamine, and finally cyclization to obtain 6-Bromo-5-chloro-1H-indazole .
Results or Outcomes
The synthesis of 6-Bromo-5-chloro-1H-indazole provides a useful intermediate for further organic synthesis .
Nitrogen-Containing Aromatic Heterocycles
Specific Scientific Field
This falls under the field of Medicinal Chemistry .
Summary of the Application
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
Methods of Application
The methods of application involve the synthesis of indazoles via transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Results or Outcomes
The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
Antitumor Agents
Specific Scientific Field
This falls under the field of Pharmacology .
Summary of the Application
Compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide (39), was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM, being very effective against colon and melanoma cell lines .
Methods of Application
The methods of application involve the synthesis of indazoles via transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Results or Outcomes
The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-3-chloro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBXLSQSRZCYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646556 | |
| Record name | 6-Bromo-3-chloro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloro-1H-indazole | |
CAS RN |
885271-78-3 | |
| Record name | 6-Bromo-3-chloro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-chloro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



